(1Z)-2-(naphthalen-1-yl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide
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Overview
Description
(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide typically involves multiple steps, starting with the preparation of the naphthalene and phenylbutanoyl precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration (1Z) is achieved. Common reagents used in the synthesis include naphthalene, phenylbutanoic acid, and ethanimidamide, among others.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalen-1-yl ethanimidamide derivatives.
Scientific Research Applications
(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates: Compounds synthesized for their antimicrobial properties.
Uniqueness
(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide is unique due to its specific structural configuration and the presence of both naphthalene and phenylbutanoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-19(16-9-4-3-5-10-16)22(25)26-24-21(23)15-18-13-8-12-17-11-6-7-14-20(17)18/h3-14,19H,2,15H2,1H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJWTLOWUWHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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